molecular formula C13H27Br B14468703 (4S)-1-Bromo-4-methyldodecane CAS No. 67214-66-8

(4S)-1-Bromo-4-methyldodecane

Cat. No.: B14468703
CAS No.: 67214-66-8
M. Wt: 263.26 g/mol
InChI Key: JRMLZJVSKZRTDK-ZDUSSCGKSA-N
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Description

(4S)-1-Bromo-4-methyldodecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to the first carbon of a dodecane chain, with a methyl group attached to the fourth carbon in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Bromo-4-methyldodecane can be achieved through several methods. One common approach involves the bromination of (4S)-4-methyldodecane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and may be catalyzed by light or heat to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Bromo-4-methyldodecane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes.

    Oxidation: Alcohols.

    Reduction: Alkanes.

Scientific Research Applications

(4S)-1-Bromo-4-methyldodecane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential effects on biological systems and its use as a probe in biochemical assays.

    Medicinal Chemistry: Explored for its potential as a building block in the development of pharmaceuticals.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-1-Bromo-4-methyldodecane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the context of its use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    1-Bromododecane: Lacks the methyl group at the fourth carbon.

    4-Methyldodecane: Lacks the bromine atom.

    1-Chloro-4-methyldodecane: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

(4S)-1-Bromo-4-methyldodecane is unique due to the presence of both a bromine atom and a methyl group in the S-configuration, which imparts specific reactivity and stereochemistry. This makes it a valuable compound for stereoselective synthesis and applications requiring precise molecular configurations.

Properties

CAS No.

67214-66-8

Molecular Formula

C13H27Br

Molecular Weight

263.26 g/mol

IUPAC Name

(4S)-1-bromo-4-methyldodecane

InChI

InChI=1S/C13H27Br/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h13H,3-12H2,1-2H3/t13-/m0/s1

InChI Key

JRMLZJVSKZRTDK-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCCC[C@H](C)CCCBr

Canonical SMILES

CCCCCCCCC(C)CCCBr

Origin of Product

United States

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